
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone, also known as AFMM, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive drug that has been researched for its potential therapeutic applications. AFMM has been found to possess a similar chemical structure to other cathinone derivatives, such as 4-fluoromethcathinone and 4-methylmethcathinone. The purpose of
作用機序
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been found to bind to the monoamine transporters with high affinity. This binding leads to the inhibition of the reuptake of neurotransmitters, resulting in an increase in their extracellular concentrations. Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been shown to have a higher affinity for the dopamine transporter than for the serotonin and norepinephrine transporters.
Biochemical and Physiological Effects:
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been found to produce a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, indicating its potential stimulant properties. Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has also been found to increase the release of dopamine and serotonin in the brain, leading to an increase in their extracellular concentrations. This increase in neurotransmitter release is thought to be responsible for the euphoric and rewarding effects of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone.
実験室実験の利点と制限
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower doses in experiments. This can reduce the risk of toxicity and adverse effects. Another advantage is its high selectivity for the dopamine transporter, which allows for the study of the specific effects of dopamine on behavior and physiology. However, one limitation is the lack of information on the long-term effects of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone on the brain and body. Another limitation is the potential for abuse and addiction, which can limit its use in clinical research.
将来の方向性
There are several future directions for the research on Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone. One direction is the study of its potential therapeutic applications, such as in the treatment of depression and addiction. Another direction is the investigation of its mechanism of action and its effects on the brain and body. This can provide insights into the development of new drugs for the treatment of psychiatric disorders. Additionally, the development of new synthetic methods for Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone can improve its yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone is a synthetic compound that has been extensively researched for its potential therapeutic applications. It possesses a high affinity for the monoamine transporters and has been shown to inhibit the reuptake of neurotransmitters, leading to an increase in their extracellular concentrations. Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has several advantages and limitations for lab experiments, and there are several future directions for its research. The study of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone can provide insights into the development of new drugs for the treatment of psychiatric disorders.
合成法
The synthesis of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone involves the reaction between 3-fluoro-4-methylbenzaldehyde and azetidine in the presence of a reducing agent. The resulting product is purified using column chromatography. The yield of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone is reported to be around 70-80%.
科学的研究の応用
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been extensively researched for its potential therapeutic applications. It has been found to possess a high affinity for the monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their extracellular concentrations. This mechanism of action is similar to that of other psychoactive drugs, such as cocaine and amphetamines.
特性
IUPAC Name |
azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-8-3-4-9(7-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQCRZFKAWZHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)

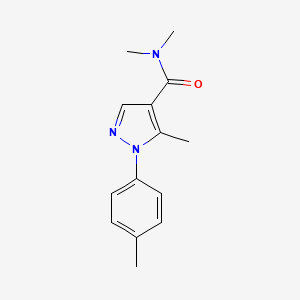
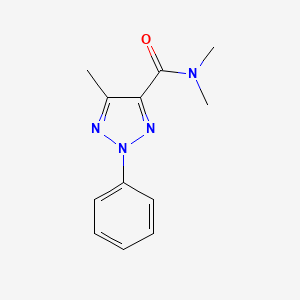

![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
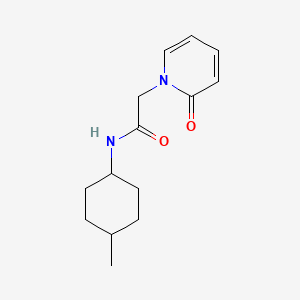

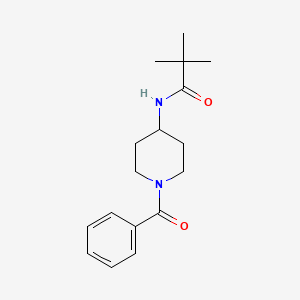
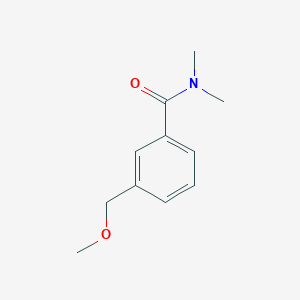


![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)